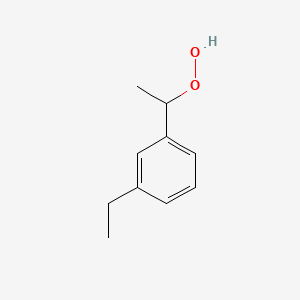

1-(3-Ethylphenyl)ethane-1-peroxol

Beschreibung

1-(3-Ethylphenyl)ethane-1-peroxol is an organic compound featuring a peroxol (-O-O-) functional group attached to an ethane backbone, with a 3-ethylphenyl substituent. For instance, compounds with the 3-ethylphenyl moiety, such as Cerestat (), highlight the pharmacophoric importance of this group in biological systems, though the peroxol group distinguishes it from other derivatives in terms of reactivity and stability .

Eigenschaften

CAS-Nummer |

54264-94-7 |

|---|---|

Molekularformel |

C10H14O2 |

Molekulargewicht |

166.22 g/mol |

IUPAC-Name |

1-ethyl-3-(1-hydroperoxyethyl)benzene |

InChI |

InChI=1S/C10H14O2/c1-3-9-5-4-6-10(7-9)8(2)12-11/h4-8,11H,3H2,1-2H3 |

InChI-Schlüssel |

TUHAKCDQBOUVED-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC(=CC=C1)C(C)OO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethylphenyl)ethane-1-peroxol typically involves the reaction of 3-ethylphenyl ethane with hydrogen peroxide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxol group.

Industrial Production Methods: Industrial production of 1-(3-Ethylphenyl)ethane-1-peroxol may involve large-scale oxidation processes where 3-ethylphenyl ethane is treated with hydrogen peroxide in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Ethylphenyl)ethane-1-peroxol undergoes various chemical reactions, including:

Oxidation: The peroxol group can be further oxidized to form more complex peroxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form 1-(3-Ethylphenyl)ethane by breaking the peroxol bond.

Substitution: The ethyl group or the peroxol group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents in the presence of catalysts like sulfuric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various reagents depending on the desired substitution, such as halogens or alkylating agents.

Major Products Formed:

Oxidation: Formation of higher peroxides or oxygenated derivatives.

Reduction: Formation of 1-(3-Ethylphenyl)ethane.

Substitution: Formation of substituted ethylphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Ethylphenyl)ethane-1-peroxol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: Studied for its potential biological activity and effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Ethylphenyl)ethane-1-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species (ROS) that can interact with cellular components, leading to oxidative stress and potential biological effects. The specific pathways and molecular targets depend on the context of its application and the conditions under which it is used.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Peroxol vs. Maleimide : While both compounds share the 3-ethylphenyl group, 1-(3-Ethylphenyl)maleimide () contains a cyclic imide ring, which stabilizes the molecule and enables applications in drug synthesis (e.g., kinase inhibitors). In contrast, the peroxol group in the target compound is more labile, favoring short-lived radical reactions .

- Peroxol vs. Guanidine (Cerestat) : Cerestat’s guanidine moiety () facilitates NMDA receptor antagonism, but the peroxol group in 1-(3-Ethylphenyl)ethane-1-peroxol lacks this basicity, suggesting divergent biological roles. Cerestat’s solubility in polar solvents (water/DMSO) contrasts with the likely hydrophobic nature of the peroxol derivative .

- Peroxol vs. Cyano-Peroxoate: The ethaneperoxoate in incorporates a cyano group, enhancing electrophilicity and reactivity in nucleophilic substitutions. The 3-ethylphenyl substituent in the target compound may instead promote π-π stacking in polymers or pharmaceuticals .

Reactivity and Stability

- The peroxol group’s instability necessitates stringent storage conditions (e.g., refrigeration, inert atmospheres), similar to Cerestat’s requirement for -20°C storage .

- Maleimide derivatives () exhibit higher thermal stability (mp 80–82°C), whereas peroxol compounds may decompose at elevated temperatures .

Spectral Data

- While 1-(3-Ethylphenyl)maleimide’s ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.14–7.39 ppm and alkyl signals (δ 1.19–3.64 ppm) , the peroxol compound’s NMR would likely display characteristic -O-O- proton signals near δ 5–6 ppm and downfield-shifted carbons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.